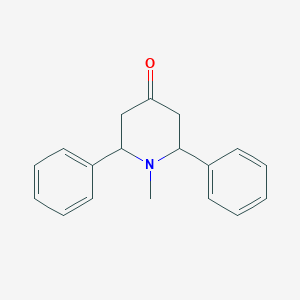

1-Methyl-2,6-diphenylpiperidin-4-one

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-Methyl-2,6-diphenylpiperidin-4-one is a useful research compound. Its molecular formula is C18H19NO and its molecular weight is 265.3 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 132833. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Synthesis and Chemical Properties

The synthesis of 1-Methyl-2,6-diphenylpiperidin-4-one typically involves the reaction of aromatic aldehydes with acetone in the presence of ammonium acetate. This method has been optimized to yield high purity and efficiency, making it suitable for further biological evaluations .

Antimicrobial Activity

This compound and its derivatives have demonstrated notable antimicrobial properties. Research indicates that these compounds exhibit activity against both Gram-positive and Gram-negative bacteria, as well as fungi. For instance, a study reported the synthesis of 1-methyl-2,6-diarylpiperidin-4-ones using montmorillonite K-10 as a catalyst, which showed promising antimicrobial activity .

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Activity Against | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 25 μg/mL |

| S. aureus | 30 μg/mL | |

| C. albicans | 20 μg/mL |

Anticancer Applications

The anticancer potential of this compound has been extensively studied. Recent investigations revealed that derivatives of this compound can inhibit the growth of various cancer cell lines, including multiple myeloma and acute myeloid leukemia cells. A series of synthesized compounds showed significant cytotoxic effects with IC50 values indicating effective concentration ranges for treatment .

Table 2: Anticancer Efficacy of Piperidin Derivatives

| Compound | Cancer Cell Line | IC50 (μM) |

|---|---|---|

| Compound I | H929 (Multiple Myeloma) | 5.0 |

| Compound II | MV-4-11 (Acute Myeloid Leukemia) | 3.5 |

| Compound III | SNK1 (NK Lymphoma) | 7.0 |

In particular, compounds II and V were noted for their ability to induce apoptosis through upregulation of p53 and Bax proteins . These findings suggest that targeting the proteasome pathway could be an effective strategy in cancer therapy.

Analgesic and CNS Activities

Beyond antimicrobial and anticancer applications, piperidone derivatives have also been reported to possess analgesic properties. The mechanism is thought to involve modulation of central nervous system pathways, which can alleviate pain sensations .

Table 3: Analgesic Activity of Piperidin Derivatives

| Compound | Pain Model | Efficacy (Compared to Control) |

|---|---|---|

| This compound | Hot Plate Test | Significant reduction in latency |

| Formalin Test | Reduced paw licking time |

化学反应分析

Oximation and Oxime Functionalization

The carbonyl group undergoes oximation to form oxime derivatives, which are precursors for further functionalization:

Mechanistic Insight :

-

Oximation proceeds via nucleophilic attack of hydroxylamine on the carbonyl carbon, forming an oxime intermediate ( ).

-

Acylation involves esterification of the oxime hydroxyl group with acyl chlorides ( ).

Oxidation Reactions

The oxime derivatives are oxidized by agents like pyridinium fluorochromate (PFC) to regenerate the ketone.

Kinetic Data for PFC-Mediated Oxidation :

| Oxime Substituent | Rate Constant (k1 × 104 s−1) | Activation Energy (Ea, kJ/mol) | ΔS# (J/K·mol) | Reference |

|---|---|---|---|---|

| 1-MePPO (unsubstituted) | 22.50 | 24.18 | -234.00 | |

| 1,3-diMePPO | 18.46 | 60.47 | -113.00 | |

| 1-Me-3-EtPPO | 4.18 | 74.20 | -64.58 |

Trends :

-

Steric hindrance from bulky substituents (e.g., ethyl > methyl) reduces reaction rates.

-

The reaction follows a polar mechanism involving protonated PFC and oxime ester intermediates ( ).

Reactions at the Carbonyl Group

The piperidin-4-one carbonyl participates in:

-

Knoevenagel condensation : With active methylene compounds (e.g., malononitrile) to form α,β-unsaturated derivatives ( ).

-

Schiff base formation : Reaction with aromatic amines yields imine derivatives with antimicrobial activity ( ).

Example :

1 Methyl 2 6 diphenylpiperidin 4 one+R NH2→Schiff base+H2O

Halogenation and Electrophilic Substitution

-

Chlorination : At the 3-position using SOCl2 or PCl5 yields 3-chloro derivatives, which show anticancer activity ( ).

-

Electrophilic aromatic substitution : Phenyl rings undergo nitration or sulfonation under acidic conditions ( ).

Biological Activity-Driven Modifications

Derivatives synthesized via the above reactions exhibit notable bioactivities:

-

Anticancer : 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones inhibit myeloma and leukemia cell lines (IC50 values: 12–45 μM) ( ).

-

Antimicrobial : Schiff base derivatives show efficacy against Staphylococcus aureus (MIC: 8–32 μg/mL) ( ).

Computational Insights

属性

CAS 编号 |

39653-65-1 |

|---|---|

分子式 |

C18H19NO |

分子量 |

265.3 g/mol |

IUPAC 名称 |

1-methyl-2,6-diphenylpiperidin-4-one |

InChI |

InChI=1S/C18H19NO/c1-19-17(14-8-4-2-5-9-14)12-16(20)13-18(19)15-10-6-3-7-11-15/h2-11,17-18H,12-13H2,1H3 |

InChI 键 |

UICNNPDZLGFJRO-UHFFFAOYSA-N |

SMILES |

CN1C(CC(=O)CC1C2=CC=CC=C2)C3=CC=CC=C3 |

规范 SMILES |

CN1C(CC(=O)CC1C2=CC=CC=C2)C3=CC=CC=C3 |

Key on ui other cas no. |

39653-65-1 |

产品来源 |

United States |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。